molecular formula C16H18N4O2S B4841040 N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide

N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No. B4841040
M. Wt: 330.4 g/mol
InChI Key: FDXVQAAJZTWGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is synthesized using a specific method and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to inhibit the activity of signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. The compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it a suitable candidate for further research. However, the compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in human clinical trials, which limits its potential applications in the field of medicine.

Future Directions

There are several future directions for the study of N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide. One potential direction is the development of more potent analogs of the compound that have improved solubility and bioavailability. Another potential direction is the study of the compound in human clinical trials to determine its efficacy and safety in the treatment of various diseases. Finally, the compound could be studied in combination with other drugs to determine its potential synergistic effects.

Scientific Research Applications

N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide has been extensively studied for its potential applications in the field of medicine. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-3-13(21)17-16-19-18-15(23-16)11-8-14(22)20(9-11)12-7-5-4-6-10(12)2/h4-7,11H,3,8-9H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXVQAAJZTWGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide
Reactant of Route 2
Reactant of Route 2
N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide
Reactant of Route 3
N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide
Reactant of Route 4
N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide
Reactant of Route 5
N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide
Reactant of Route 6
N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide

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